3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This compound belongs to the dihydroquinolinone family, characterized by a bicyclic core with a ketone group at position 4 and a 1,4-dihydroquinoline scaffold. Key structural features include:
- 6,7-Dimethoxy groups: Electron-donating substituents that may enhance solubility and participate in hydrogen bonding .
- 1-[(3-Methoxyphenyl)methyl] group: A benzyl moiety with a methoxy group at the meta position, contributing to π-π stacking interactions and metabolic stability.
This molecule is likely synthesized via multi-step reactions involving condensation, alkylation, and acylation, similar to methods described for related dihydroquinolinones . Its crystallographic properties could be analyzed using tools like SHELX or OLEX2, which are standard for small-molecule structure determination .
Properties
IUPAC Name |
3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO5/c1-17-9-10-20(11-18(17)2)27(30)23-16-29(15-19-7-6-8-21(12-19)32-3)24-14-26(34-5)25(33-4)13-22(24)28(23)31/h6-14,16H,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLUCUDSKUDHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares the target compound with structurally related analogs:
Key Observations :
- Substituent Position : The meta-methoxy group in the target compound’s benzyl moiety (vs. para in or chloro in ) may alter binding specificity in biological targets.
- Core Modifications: Isochromananone () and dihydroisoquinoline () analogs exhibit higher solubility but lack the dihydroquinolinone ketone, critical for hydrogen-bonding interactions .
- Electron-Withdrawing Groups : The sulfonyl group in reduces solubility compared to the dimethylbenzoyl group in the target compound but may improve target affinity via polar interactions.
Crystallographic and Hydrogen-Bonding Patterns
- The 6,7-dimethoxy groups in the target compound are positioned to form intermolecular hydrogen bonds with adjacent molecules, as seen in related dihydroquinolinones . This contrasts with sulfonyl-containing analogs (e.g., ), where the SO₂ group dominates crystal packing via dipole-dipole interactions.
- Software like SHELXL and OLEX2 are essential for resolving such structural nuances .
Research Implications and Gaps
- Computational Modeling : Molecular docking studies could leverage the dimethylbenzoyl group’s hydrophobicity to predict binding modes in hydrophobic enzyme pockets.
- Data Limitations : Solubility and potency metrics for the target compound are inferred from structural analogs; experimental validation is needed.
Biological Activity
3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C28H27NO5
- Molecular Weight : 457.5 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its anticancer properties and mechanisms of action.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 13.3 | Induction of apoptosis and cell cycle arrest |
| HeLa (Cervical Cancer) | 10.5 | Inhibition of tubulin polymerization |
| PANC-1 (Pancreatic) | 15.0 | Modulation of signaling pathways |
These findings suggest that the compound may act through multiple pathways to exert its anticancer effects.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer types by interfering with cell cycle progression.
- Induction of Apoptosis : Studies have reported that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Tubulin Interaction : Similar to other known anticancer agents like taxanes, this compound may disrupt microtubule dynamics by binding to tubulin.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical models:
- A study published in Cancer Letters demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of MCF-7 cells, with an IC50 value of 13.3 µM .
- Another investigation found that the compound significantly inhibited tumor growth in xenograft models when administered in combination with standard chemotherapy agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
